Flecainide

Description

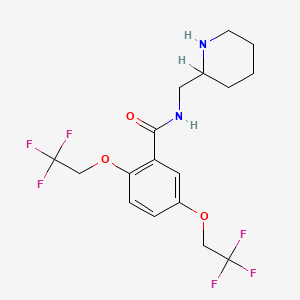

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54143-56-5 (monoacetate) | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023054 | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54143-55-4 | |

| Record name | Flecainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flecainide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-229 | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Flecainide's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flecainide is a potent Class Ic antiarrhythmic agent that primarily exerts its effects by blocking the cardiac sodium channel, Nav1.5. Its mechanism of action is characterized by a pronounced state-dependent and use-dependent block, preferentially targeting the open state of the channel. This high-affinity binding to the open channel, coupled with slow dissociation kinetics, leads to a significant reduction in the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This guide provides a detailed examination of the molecular interactions, quantitative biophysical parameters, and experimental methodologies that define this compound's engagement with cardiac sodium channels.

State-Dependent Blockade of Nav1.5

This compound's interaction with the Nav1.5 channel is highly dependent on the conformational state of the channel (resting, open, or inactivated). The drug exhibits a low affinity for the channel in its resting state.[1][2] However, its affinity dramatically increases when the channel is in the open state, which occurs during the upstroke of the action potential.[1][2][3] This preferential binding to the open state is a hallmark of its mechanism.[1][2][4]

Some studies suggest that this compound does not directly bind to the inactivated state, but rather becomes trapped within the channel pore when the channel transitions from the open to the inactivated or closed state.[1][2][5] This trapping phenomenon contributes to its slow unbinding kinetics and the pronounced use-dependent effect, where the block becomes more significant at higher heart rates.[1][6]

Signaling Pathway of State-Dependent Block

The following diagram illustrates the state-dependent binding of this compound to the Nav1.5 channel.

References

- 1. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 5. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a class Ic antiarrhythmic agent primarily known for its potent, use-dependent blockade of the cardiac fast sodium channel, Nav1.5. This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity. While this is its principal antiarrhythmic mechanism, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with several other key molecular targets within the cardiomyocyte. Understanding these "off-target" effects is crucial for a comprehensive appreciation of its therapeutic efficacy, particularly in channelopathies like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), as well as for anticipating potential proarrhythmic risks. This technical guide provides a detailed overview of the molecular targets of this compound beyond Nav1.5, presenting quantitative data, in-depth experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's interaction with its known molecular targets beyond Nav1.5. These values provide a basis for comparing its potency across different ion channels.

| Target Channel | Species/Expression System | Parameter | Value | Reference(s) |

| Ryanodine Receptor 2 (RyR2) | Sheep Heart | IC50 (Diastolic Cytosolic [Ca2+]) | 15.9 µM | [1] |

| Sheep Heart | IC50 (High Cytosolic [Ca2+]) | 88 µM | [1] | |

| N/A | EC50 (Tris+ countercurrent) | 1.8 - 13 µM | [2] | |

| hERG (IKr) | HEK293 Cells | IC50 | 1.49 µM | [3][4] |

| HEK293 Cells | IC50 | 3.91 µM | [5] | |

| Kv1.5 (IKur) | N/A | IC50 | 38.14 µM | [6] |

| ATP-sensitive K+ Channel (KATP) | Guinea Pig Ventricular Cells | IC50 (outward current) | 17.3 µM | [7] |

| Pig Urethra | Ki (outward current) | 51 µM | [8] | |

| Pig Urethra | Ki (inward current) | 126 µM | [9] | |

| L-type Calcium Channel | N/A | IC50 | ~20 µM | [3] |

Key Molecular Targets Beyond Nav1.5

Ryanodine Receptor 2 (RyR2)

This compound's interaction with the cardiac ryanodine receptor (RyR2), the primary calcium release channel of the sarcoplasmic reticulum (SR), is of significant interest, particularly for its efficacy in treating CPVT. Unlike its straightforward blocking action on Nav1.5, this compound's effect on RyR2 is multifaceted, involving both inhibition and paradoxical activation depending on the channel's activity state.[10]

This compound is proposed to have multiple binding sites on the RyR2 channel, leading to complex modulatory effects.[11] It can inhibit RyR2 by an open-state block mechanism, which is more pronounced at higher channel activities.[12] This is thought to contribute to its antiarrhythmic effect in CPVT by reducing spontaneous diastolic Ca2+ release from the SR. Additionally, this compound has been shown to block the monovalent cation countercurrent through the RyR2 pore, which may indirectly limit Ca2+ efflux.[2]

This compound's modulatory effect on RyR2-mediated Ca2+ release.

Potassium Channels

This compound exhibits inhibitory effects on several types of potassium channels, which can contribute to its electrophysiological profile, including alterations in action potential duration.

This compound blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, at clinically relevant concentrations.[3][4][13] This blockade is believed to occur from the intracellular side of the channel and is dependent on the channel's gating state.[4] Inhibition of IKr can lead to prolongation of the action potential duration, which may contribute to both antiarrhythmic and proarrhythmic effects.

Intracellular blockade of the hERG potassium channel by this compound.

This compound also inhibits the ultra-rapid delayed rectifier potassium current (IKur), carried by Kv1.5 channels, and the ATP-sensitive potassium channel (KATP).[6][7][9] The block of IKur is less potent than that of IKr.[6] The inhibition of KATP channels by this compound is voltage-dependent, primarily affecting the outward current.[7]

Detailed Experimental Protocols

Single-Channel Recording of RyR2 in Lipid Bilayers

This method allows for the direct observation of this compound's effects on the gating properties of individual RyR2 channels.

Methodology:

-

Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue (e.g., sheep heart).

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the sarcoplasmic reticulum membrane.

-

Vesicle Fusion: SR vesicles are added to the cis (cytosolic) chamber, and fusion of a single vesicle into the bilayer incorporates an RyR2 channel.

-

Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM CsCl, 10 mM TES, pH 7.4, and varying concentrations of Ca2+ and ATP). The trans (luminal) chamber contains a solution mimicking the SR lumen (e.g., 50 mM CsCl, 10 mM TES, pH 7.4).

-

Data Acquisition: A voltage clamp is applied across the bilayer, and single-channel currents are recorded using an amplifier and digitizer.

-

This compound Application: this compound is added to the cis chamber at various concentrations to assess its effect on channel open probability, open and closed times, and conductance.

Workflow for single-channel recording of RyR2.

Whole-Cell Patch-Clamp Analysis of hERG Channels

This technique is used to measure the effect of this compound on the macroscopic current flowing through a population of hERG channels in a whole cell.

Methodology:

-

Cell Culture: A cell line stably expressing hERG channels (e.g., HEK293) is cultured.

-

Pipette Preparation: Glass micropipettes are pulled and filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).

-

Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

-

This compound Application: this compound is applied to the extracellular solution at various concentrations.

-

Data Analysis: The inhibition of the hERG current (typically the tail current) is measured, and an IC50 value is determined by fitting the concentration-response data to the Hill equation.

Workflow for whole-cell patch-clamp analysis of hERG channels.

Confocal Microscopy for Ca2+ Spark Measurement

This imaging technique is used to visualize and quantify elementary Ca2+ release events (Ca2+ sparks) from the SR in isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or mouse).

-

Dye Loading: The isolated myocytes are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Cell Perfusion: Cells are placed in a chamber on a confocal microscope and perfused with a physiological salt solution.

-

Image Acquisition: Line-scan images are acquired at a high temporal resolution to capture the rapid kinetics of Ca2+ sparks.

-

This compound Application: this compound is added to the perfusion solution to assess its effect on spark frequency, amplitude, and duration.

-

Data Analysis: Ca2+ sparks are detected and analyzed using specialized software to quantify their properties.

Conclusion

This compound's pharmacological actions extend beyond its well-characterized blockade of Nav1.5. Its interactions with RyR2 and various potassium channels are critical to its overall clinical profile. The modulation of RyR2 is particularly relevant to its efficacy in CPVT, while its effects on potassium channels can influence action potential duration and contribute to both its anti- and proarrhythmic properties. A thorough understanding of these non-Nav1.5 targets is essential for the rational use of this compound in current clinical practice and for the development of future antiarrhythmic therapies with improved efficacy and safety profiles. This guide provides a foundational overview for researchers and drug development professionals to delve deeper into the complex pharmacology of this important antiarrhythmic agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound Specifically Targets the Monovalent Countercurrent Through the Cardiac Ryanodine Receptor, While a Dominant Opposing Ca2+/Ba2+ Current Is Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the current of heterologously expressed HERG potassium channels by this compound and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voltage dependent inhibition of ATP sensitive potassium channels by this compound in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on ATP-sensitive K(+) channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of this compound on ATP-sensitive K+ channels in pig urethral myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How does this compound impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of this compound and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

Flecainide's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flecainide is a potent Class Ic antiarrhythmic agent that primarily exerts its effects by blocking cardiac sodium channels (Nav1.5), thereby altering the cardiac action potential.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action on the cardiac action potential duration (APD), supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and experimental workflows. Its primary action is a marked, use-dependent depression of the maximal upstroke velocity (Vmax) of the action potential, with more pronounced effects at higher heart rates.[4][5] this compound's impact on APD is complex and tissue-specific: it generally prolongs APD in ventricular and atrial muscle while shortening it in Purkinje fibers.[1][6][7] This differential effect, coupled with its influence on other ion channels such as the delayed rectifier potassium current (IKr) and the ryanodine receptor 2 (RyR2), contributes to both its antiarrhythmic efficacy and its proarrhythmic potential.[2][3][7]

Mechanism of Action

This compound's principal mechanism of action is the blockade of the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] It exhibits slow binding and unbinding kinetics to the Na+ channel, a characteristic of Class Ic antiarrhythmics.[7] This results in a significant, rate-dependent reduction in Vmax, the maximum rate of rise of the action potential.[5]

Beyond its primary effect on sodium channels, this compound also demonstrates effects on other key ion channels and calcium handling proteins:

-

Potassium Channels (IKr): this compound can inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to its effect of prolonging the action potential duration in ventricular and atrial muscle fibers.[3][7][8]

-

Ryanodine Receptor 2 (RyR2): this compound inhibits RyR2, a critical component of sarcoplasmic reticulum calcium release, which can reduce the likelihood of arrhythmogenic calcium waves.[2][7]

The following diagram illustrates the signaling pathway of this compound's action on a cardiac myocyte.

Caption: this compound's primary targets and their effects on cardiac myocyte electrophysiology.

Quantitative Impact on Action Potential Duration

The effect of this compound on cardiac action potential duration is highly dependent on the tissue type, drug concentration, and the heart rate (pacing cycle length). The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Ventricular Myocardium Action Potential Duration (APD)

| Concentration (µg/mL) | Change in APD | Species | Reference |

| 0.1 - 10.0 | Progressive Increase | Canine (Adult) | [1] |

| 1.0 | Lengthened | Canine/Rabbit | [6] |

| 10.0 | Lengthened | Canine/Rabbit | [6] |

| Up to 10 µmol/L | Increased APD30 & APD90 | Guinea Pig | [5] |

| 30 µmol/L | Shortened | Guinea Pig | [5] |

Table 2: Effect of this compound on Purkinje Fiber Action Potential Duration (APD)

| Concentration (µg/mL) | Change in APD | Species | Reference |

| 0.1 - 10.0 | Progressive Decrease | Canine (Adult) | [1] |

| 1.0 | Shortened | Canine/Rabbit | [6] |

| 10.0 | Shortened | Canine/Rabbit | [6] |

| 1 µmol/L | Shortened APD95 by 30-32% | Canine | [9] |

| 4.0 | Decreased range of premature APD by 61.4% | Canine | [4] |

Table 3: Rate-Dependent Effect of this compound on Human Atrial Action Potential Duration (APD95)

| Pacing Cycle Length (ms) | % Increase in APD95 (mean ± SD) | Reference |

| 1000 | 6 ± 3% | [10] |

| 300 | 27 ± 12% | [10] |

| Shortest 1:1 | 35 ± 8% | [10] |

Experimental Protocols

The investigation of this compound's effects on cardiac action potential relies on established electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

Intracellular Microelectrode Recording

This technique is used to record action potentials from isolated cardiac tissues.

Experimental Workflow:

Caption: Workflow for intracellular microelectrode recording to assess this compound's effects.

Detailed Steps:

-

Tissue Dissection and Preparation:

-

Excise the heart from the animal model (e.g., canine, rabbit, guinea pig) and place it in cold, oxygenated Tyrode's solution.

-

Dissect the desired cardiac tissue, such as a ventricular papillary muscle or a free-running Purkinje fiber strand.

-

Mount the tissue in a perfusion chamber with one end fixed and the other attached to a force transducer if contractile force is also to be measured.

-

-

Superfusion and Pacing:

-

Continuously superfuse the tissue with Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.5, NaHCO3 12, glucose 5.5) bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Maintain the temperature at 36-37°C.

-

Stimulate the preparation at a basal cycle length (e.g., 1000 ms) using bipolar platinum electrodes.

-

-

Microelectrode Impalement and Recording:

-

Pull glass microelectrodes to a fine tip (resistance of 10-20 MΩ) and fill with 3 M KCl.

-

Using a micromanipulator, impale a superficial cell of the preparation. A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential.

-

Record baseline action potentials using a high-input impedance amplifier.

-

-

Drug Application and Data Acquisition:

-

After recording stable baseline action potentials, switch the superfusion to a solution containing the desired concentration of this compound.

-

Allow for an equilibration period (e.g., 30 minutes) before recording the effects of the drug.

-

Record action potentials at various pacing frequencies to assess use-dependency.

-

-

Data Analysis:

-

Digitize and analyze the recorded action potentials to determine parameters such as resting membrane potential, action potential amplitude, Vmax (differentiated from the upstroke), and APD at 50% and 90% repolarization (APD50 and APD90).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the study of specific ion currents in isolated single cardiac myocytes.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effects.

Detailed Steps:

-

Cell Isolation:

-

Isolate single ventricular or atrial myocytes from animal hearts using enzymatic digestion with collagenase and protease.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

-

-

Patch-Clamp Recording:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Place a coverslip with adherent myocytes in a recording chamber on an inverted microscope.

-

Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, apply specific voltage protocols to elicit and measure individual ion currents (e.g., INa, IKr).

-

In current-clamp mode, inject current to elicit and record action potentials.

-

Record baseline data before perfusing the chamber with the external solution containing this compound at the desired concentration.

-

After drug application and stabilization, repeat the voltage or current-clamp protocols.

-

-

Data Analysis:

-

Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

-

Analyze action potentials for changes in APD, Vmax, and other parameters.

-

Logical Relationships in this compound's Action

The clinical effects of this compound, both therapeutic and adverse, are a direct consequence of its impact on the cardiac action potential. The following diagram illustrates the logical flow from molecular action to clinical outcome.

Caption: Logical flow from this compound's molecular action to its clinical effects.

Conclusion

This compound's impact on cardiac action potential duration is a multifaceted process driven by its potent blockade of sodium channels and its interactions with other ion channels. The resulting alterations in Vmax and APD are tissue-specific and rate-dependent, underpinning both its therapeutic utility in suppressing certain arrhythmias and its potential for proarrhythmic adverse effects. A thorough understanding of these electrophysiological effects, quantified through rigorous experimental protocols, is essential for the safe and effective use of this compound in clinical practice and for the development of novel antiarrhythmic therapies.

References

- 1. Effects of this compound on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of antiarrhythmic drugs on the premature action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Electrophysiological effects of this compound enantiomers in canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

The Role of Flecainide in Cellular Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a potent class Ic antiarrhythmic agent that has been a subject of extensive research in cellular electrophysiology for decades.[1][2] Initially synthesized in 1972, it is a cornerstone for studying cardiac ion channel function and dysfunction.[1] This guide provides a comprehensive overview of this compound's mechanisms of action, its application in cellular electrophysiology studies, detailed experimental protocols, and a summary of its quantitative effects on various ion channels.

This compound's primary mechanism of action is the blockade of fast-inward sodium channels (Nav1.5) in a use-dependent manner, meaning its efficacy increases with higher heart rates.[3] It exhibits high affinity for the open state of these channels and slow unbinding kinetics, leading to a prolonged refractory period.[1][4][5] Beyond its effects on sodium channels, this compound also modulates potassium channels and the ryanodine receptor 2 (RyR2), making it a valuable tool for dissecting the complex interplay of ion channels in cardiac myocytes.[1][2][6] Its role in managing conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation has further fueled research into its cellular effects.[1][6][7][8][9]

Core Mechanisms of Action

This compound's multifaceted effects on cardiac cellular electrophysiology stem from its interaction with several key ion channels and transporters.

Sodium Channel Blockade

This compound is a potent blocker of the cardiac sodium channel Nav1.5.[10] It preferentially binds to the open state of the channel from the intracellular side, physically obstructing the pore and inhibiting sodium influx.[10][11] This action slows the upstroke of the cardiac action potential (AP), prolongs the QRS duration on an electrocardiogram, and reduces conduction velocity in a frequency-dependent manner.[12]

Ryanodine Receptor (RyR2) Inhibition

A significant area of research focuses on this compound's ability to inhibit RyR2, the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[6][13] This inhibition is crucial for its efficacy in treating CPVT, a genetic disorder characterized by excessive RyR2-mediated calcium release.[7][9][14] this compound has been shown to directly block the open state of the RyR2 channel, reducing the frequency and amplitude of spontaneous calcium sparks and waves, which are the cellular basis of arrhythmias in CPVT.[14][15][16] The exact mechanism of RyR2 inhibition is complex, with evidence suggesting multiple binding sites and modes of action, including a fast block of the open channel and a slow, closed-channel block.[17][18]

Potassium Channel Modulation

This compound also exerts effects on several types of potassium channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is carried by hERG channels, and the transient outward potassium current (Ito).[1][2][19] This inhibition can prolong the action potential duration (APD) in atrial and ventricular muscle fibers.[1][5] However, in Purkinje fibers, the dominant effect of sodium channel blockade leads to APD shortening.[1][5]

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound on various ion channels as reported in the literature.

| Target Ion Channel | Species/Cell Type | IC50 | Key Findings | Reference(s) |

| Nav1.5 (Sodium Channel) | Xenopus oocytes expressing Nav1.5 | Low affinity (resting): 345 µM | Use-dependent block; affinity increases with stimulation frequency. | [4][10][20] |

| High affinity (use-dependent): 7.4 µM | [4][10][20] | |||

| RyR2 (Ryanodine Receptor) | Sheep cardiac RyR2 in lipid bilayers | 55 ± 8.1 µM | Inhibits open probability and duration of channel openings. | [6] |

| Ito (Transient Outward K+ Current) | Adult rat ventricular myocytes | 3.7 µM | Potent inhibitor; produces use-dependent block. | [19] |

| IK (Maintained Outward K+ Current) | Adult rat ventricular myocytes | 15 µM | Less potent inhibitor compared to Ito. | [19] |

| hERG (IKr) | Mammalian expression systems | 1.49 µM | Exhibits voltage-dependent inhibition. | [20][21] |

| Kv1.5 (IKur) | Not specified | 38.14 ± 1.06 µM | Blocks the ultrarapid delayed rectifier current. | [20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible cellular electrophysiology studies involving this compound. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ionic currents from isolated cardiomyocytes.

1. Cell Preparation:

-

Isolate ventricular or atrial myocytes from animal models (e.g., rat, rabbit, guinea pig) via enzymatic digestion.[19]

-

Alternatively, use human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[22][23][24]

-

Plate cells on glass coverslips and allow them to adhere.

2. Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

3. Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.

-

Internal Solution (for Na+ currents): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with CsOH.

4. This compound Application:

-

Prepare stock solutions of this compound in deionized water or DMSO.

-

Dilute to the final desired concentration in the external solution.

-

Apply this compound via a perfusion system to the recording chamber.

5. Voltage-Clamp Protocols:

-

For INa: Hold the cell at a negative potential (e.g., -120 mV) to ensure channel availability. Apply brief depolarizing pulses (e.g., to -20 mV for 50 ms).

-

For IK: Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate Na+ channels. Apply depolarizing steps to various potentials (e.g., from -30 mV to +60 mV).

-

For Ito: Use a prepulse to a depolarized potential to inactivate Na+ and Ca2+ channels before the test pulse.

Single-Channel Recording in Lipid Bilayers

This method allows for the direct observation of this compound's effect on individual RyR2 channels.

1. Channel Preparation:

-

Isolate sarcoplasmic reticulum vesicles from cardiac tissue (e.g., sheep heart).[17][18]

-

Incorporate the vesicles into a planar lipid bilayer separating two chambers (cis/cytoplasmic and trans/luminal).

2. Recording Setup:

-

Use a sensitive current amplifier to measure the small currents passing through the single channel.

-

Apply a voltage across the bilayer to drive ion flow.

3. Solutions:

-

Cis (Cytoplasmic) Solution: (in mM) 250 HEPES, 125 Tris, with Ca2+ buffered to desired concentrations (e.g., 100 nM).

-

Trans (Luminal) Solution: (in mM) 250 HEPES, 50 Ca(OH)2.

-

Add ATP to the cis chamber to modulate RyR2 activity.[17][18]

4. This compound Application:

-

Add this compound directly to the cis or trans chamber to study its effects from either side of the channel.[17][18]

5. Data Analysis:

-

Analyze single-channel recordings to determine open probability (Po), mean open time, and mean closed time.

Calcium Imaging in Intact Cardiomyocytes

This technique is used to visualize intracellular calcium dynamics, such as calcium sparks and waves.

1. Cell Preparation and Loading:

-

Isolate cardiomyocytes as described for patch-clamping.

-

Incubate cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[24]

2. Imaging Setup:

-

Use a confocal microscope equipped with a laser for excitation of the calcium indicator.

-

Acquire images in line-scan mode for high temporal resolution of calcium sparks.

3. Experimental Protocol:

-

Perfuse cells with Tyrode's solution.

-

Stimulate cells electrically to elicit calcium transients.

-

To induce spontaneous calcium release, perfuse with a solution containing a β-adrenergic agonist (e.g., isoproterenol) or high extracellular calcium.

-

Apply this compound via the perfusion system and observe changes in calcium spark frequency, amplitude, and the incidence of calcium waves.[25]

Visualizations of Signaling Pathways and Workflows

This compound's Multi-target Action on Cardiomyocyte Ion Channels

Caption: this compound's primary targets and their cellular electrophysiological consequences.

Experimental Workflow for Assessing this compound's Effect on Calcium Sparks

Caption: A typical workflow for studying the impact of this compound on calcium sparks.

Proposed Signaling Pathway for this compound's Anti-arrhythmic Effect in CPVT

Caption: this compound's mechanism of action in preventing arrhythmias in CPVT.

Conclusion

This compound remains an indispensable pharmacological tool in cellular electrophysiology research. Its well-characterized, yet complex, interactions with key cardiac ion channels provide a powerful means to investigate the fundamental mechanisms of cardiac excitability and arrhythmogenesis. The detailed understanding of its effects, from the single-channel to the whole-cell level, continues to inform the development of novel antiarrhythmic therapies and our understanding of inherited arrhythmia syndromes. This guide serves as a foundational resource for researchers utilizing this compound in their studies, providing both the theoretical background and practical methodologies necessary for rigorous and impactful research.

References

- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 7. Insights on the mechanism of this compound in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound for patients with catecholaminergic polymorphic ventricular tachycardia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Sodium channel-blocking properties of this compound, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How does this compound impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multiple modes of ryanodine receptor 2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Flecainide and its Interaction with Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a class Ic antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels. However, its interaction with various potassium channels contributes significantly to its overall electrophysiological profile, including both its therapeutic and proarrhythmic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cardiac potassium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Data Presentation: Quantitative Analysis of this compound's Potassium Channel Blockade

The inhibitory effects of this compound on several major cardiac potassium channels have been quantified, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of this blockade. The following tables summarize the available quantitative data for this compound's interaction with various potassium channels.

| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |

| hERG (IKr) | hERG expressing cells | 1.49 | Inhibition was not significantly altered by the direction of K+ flux or external K+ concentration. The charged form of this compound accesses the channel from the cell interior. | [1] |

| hERG expressing cells | 3.91 | Voltage-dependent inhibition, associated with a ~ -5 mV shift in the activation curve. | ||

| Attenuated-inactivation mutants (N588K, S631A) | 4-5 fold higher than WT | Suggests that while inactivation is not essential for the block, it can influence the binding of this compound. | [1] | |

| Pore-helix/selectivity filter mutants (V625A, F656A) | 27-fold and 142-fold higher than WT, respectively | Highlights the importance of these residues in the binding of this compound. | [1] |

Table 1: this compound's Interaction with hERG (IKr) Potassium Channels

| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |

| KATP | Guinea pig ventricular myocytes (inside-out patch) | 17.3 (pH 7.3) | Voltage-dependent block of the outward current. No effect on the inward current. | |

| Guinea pig ventricular myocytes (inside-out patch) | 27.3 (pH 6.8) | Potency decreased with lower pH. | ||

| Guinea pig ventricular myocytes (inside-out patch) | 47.0 (with 0.1 mM ADP) | Potency decreased in the presence of ADP. | ||

| Pig urethral myocytes | 51 (outward current) | Suppressed both inward and outward currents with little rectification. |

Table 2: this compound's Interaction with ATP-Sensitive Potassium (KATP) Channels

| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |

| Kv4.3 (Ito) | Adult rat ventricular myocytes | 3.7 | Potent inhibitor of the transient outward current. | |

| Kv4.3 expressing CHO cells | 7.8 (pH 7.4) | Extracellular acidosis attenuated the block. | ||

| Kv4.3 expressing CHO cells | 125.1 (pH 6.0) | Significantly reduced potency at lower pH. | ||

| Kv1.5 (IKur) | Adult rat ventricular myocytes | 15 | Less potent inhibitor compared to its effect on Ito. |

Table 3: this compound's Interaction with Voltage-Gated Potassium Channels (Kv)

| Channel Subtype | Experimental Model | Effect | Key Findings | Reference(s) |

| Kir2.1 (IK1) | Kir2.1 expressing cells | Increases outward current | Decreases affinity for intracellular polyamines, reducing inward rectification. Interacts with Cys311. |

Table 4: this compound's Interaction with Inwardly Rectifying Potassium (Kir) Channels

Experimental Protocols

The investigation of this compound's effects on potassium channels predominantly relies on patch-clamp electrophysiology. Below are detailed methodologies for the key experimental setups used in the cited studies.

Whole-Cell Patch-Clamp Protocol for hERG Channels

This protocol is designed to measure the effect of this compound on the hERG current (IKr) in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels).

1. Cell Preparation:

-

Culture hERG-expressing HEK293 cells in appropriate media and conditions.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is characteristic of hERG.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.

-

Perform a washout with the control external solution to assess the reversibility of the block.

4. Data Analysis:

-

Measure the peak tail current amplitude at -50 mV in the absence and presence of this compound.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Inside-Out Patch-Clamp Protocol for KATP Channels

This protocol is used to study the direct interaction of this compound with the intracellular side of KATP channels in isolated membrane patches from cells like guinea pig ventricular myocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion.

-

Store the isolated cells in a high-K+ solution until use.

2. Solutions:

-

Pipette (External) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with KOH.

-

Bath (Internal) Solution (in mM): 140 KCl, 2 EGTA, 10 HEPES; pH adjusted to 7.3 with KOH. This is an ATP-free solution to maximize KATP channel opening.

-

This compound Application: this compound is added directly to the bath solution to access the intracellular side of the channel.

3. Electrophysiological Recording:

-

Form a giga-ohm seal on a single myocyte in the cell-attached configuration.

-

Retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular side of the membrane is exposed to the bath solution.

-

Apply a constant holding potential (e.g., +40 mV) to record outward KATP channel currents.

-

After observing stable channel activity, introduce this compound into the bath solution at various concentrations.

-

Record the channel activity until a steady-state effect is observed.

-

To study voltage dependence, the holding potential can be switched to a negative potential (e.g., -40 mV) to record inward currents.

4. Data Analysis:

-

Measure the channel open probability (NPo) or the total current in the absence and presence of this compound.

-

Calculate the percentage of inhibition.

-

Generate concentration-response curves to determine the IC50 value.

Signaling Pathways, Experimental Workflows, and Logical Relationships

While the primary mechanism of this compound's action on potassium channels is considered to be direct channel blockade, the potential for modulation by intracellular signaling pathways exists. However, direct evidence specifically linking common signaling cascades like PKA and PKC to the modulation of this compound's binding to potassium channels is currently limited in the scientific literature. This represents an important area for future investigation.

The following diagrams, created using the DOT language, illustrate the experimental workflows and the direct interaction of this compound with potassium channels.

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.

Caption: Direct Blockade of Potassium Channels by this compound.

Conclusion

This compound exhibits complex interactions with a variety of cardiac potassium channels, contributing to its multifaceted electrophysiological profile. Its inhibitory effects on hERG, KATP, Kv4.3, and Kv1.5 channels, along with its unique interaction with Kir2.1, underscore the importance of considering its full range of ion channel targets in drug development and clinical application. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the molecular pharmacology of this compound and other antiarrhythmic drugs. Further research is warranted to elucidate the potential modulation of these interactions by intracellular signaling pathways, which could provide deeper insights into the mechanisms underlying this compound's therapeutic and adverse effects.

References

Understanding the Pharmacokinetics of Flecainide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias. A thorough understanding of its pharmacokinetic profile in preclinical models is paramount for the accurate interpretation of toxicology data, the design of efficacious clinical trials, and the overall success of drug development programs. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, including rats and dogs. The document details experimental methodologies, presents quantitative pharmacokinetic parameters in a comparative format, and visualizes key processes to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. While data in non-human primates is limited in the public domain, this guide synthesizes the available information to offer a cross-species perspective.

Data Presentation: Comparative Pharmacokinetics of this compound

A critical aspect of preclinical drug development is the comparative analysis of pharmacokinetic parameters across different species. This allows for the selection of the most appropriate animal model for safety and efficacy studies and aids in the allometric scaling to predict human pharmacokinetics. The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Half-life (t½) | ~4 hours (plasma and most tissues), 9.8 hours (brain) | Intravenous | 4 mg/kg | [1] |

| Tissue-to-Plasma Ratio (T/P) | Myocardium: 9.11, Kidney: 13.8, Liver: 14.37, Skeletal Muscle: 6.31, Brain: 10.0 | Intravenous | 4 mg/kg | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Dosage | Reference |

| Dosing Regimen | 1.0 or 2.0 mg/kg loading dose followed by 1.0 mg/kg/h maintenance infusion | Intravenous | As specified | [1] |

| Dosing Regimen | 100, 150, and 200 mg | Oral | As specified | [2] |

| Pharmacokinetic Model | One-compartment oral model | Oral | N/A | [2] |

Note: Comprehensive quantitative pharmacokinetic parameters such as Volume of Distribution (Vd), Clearance (CL), and Bioavailability (F) for dogs were not explicitly available in the reviewed literature in a consolidated format. The provided information reflects dosing regimens used in electrophysiology and pharmacokinetic-pharmacodynamic modeling studies.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma and tissue distribution of this compound following intravenous administration.

Animal Model: Male Wistar rats.

Drug Administration:

-

This compound was administered as a single intravenous (i.v.) bolus dose of 4 mg/kg.[1]

Sample Collection:

-

Blood samples were collected at various time points post-administration.

-

Tissues (myocardium, kidney, liver, skeletal muscle, brain, and adipose tissue) were collected at the termination of the study.[1]

Bioanalysis:

-

This compound concentrations in plasma and tissue homogenates were determined using a specific and accurate High-Performance Liquid Chromatography (HPLC) method.[1]

Data Analysis:

-

Plasma and tissue concentration-time data were used to calculate pharmacokinetic parameters, including half-life and tissue-to-plasma ratios.[1]

Pharmacokinetic-Pharmacodynamic (PK/PD) Study in Dogs

Objective: To model the relationship between this compound plasma concentrations and its effect on the QRS interval.

Animal Model: Male telemetered beagle dogs.[2]

Drug Administration:

-

Dogs were administered single oral doses of this compound (100, 150, and 200 mg) in a Latin square design.[2]

-

A placebo control was included.

Data Collection:

-

Continuous electrocardiogram (ECG) recordings were taken to measure the QRS interval and heart rate.[2]

-

Blood samples were collected at predetermined time points for the analysis of this compound plasma concentrations.[2]

Bioanalysis:

-

Plasma concentrations of this compound were quantified using a validated analytical method.

Data Analysis:

-

Plasma concentration-time data were fitted to a one-compartment oral pharmacokinetic model.[2]

-

The relationship between the interpolated plasma concentrations and the observed changes in the QRS interval was characterized using a PK/PD model.[2]

Mandatory Visualizations

This compound Metabolism Pathway

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves O-dealkylation, predominantly mediated by the CYP2D6 isoenzyme, with a minor contribution from CYP1A2. This process leads to the formation of meta-O-dealkylated this compound (MODF) and the subsequent formation of the meta-O-dealkylated lactam of this compound (MODLF).

Caption: Metabolic pathway of this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.

Caption: A typical preclinical pharmacokinetic study workflow.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by species-dependent differences in its disposition. In rats, this compound exhibits a relatively short half-life and wide tissue distribution, with notable accumulation in the brain. In dogs, pharmacokinetic-pharmacodynamic models have been successfully applied to describe the relationship between plasma concentrations and electrophysiological effects. The primary route of metabolism across species involves hepatic oxidation via CYP2D6. A significant data gap exists for the pharmacokinetic parameters of this compound in non-human primates, which warrants further investigation for a more complete interspecies comparison. The experimental protocols and workflows detailed in this guide provide a framework for conducting robust preclinical pharmacokinetic studies, which are essential for the informed progression of new chemical entities through the drug development pipeline.

References

- 1. Effects of this compound acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-pharmacodynamic modeling of QRS-prolongation by this compound: heart rate-dependent effects during sinus rhythm in conscious telemetered dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Class IC Antiarrhythmic: A Technical Guide to the Historical Development and Discovery of Flecainide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide, a potent class IC antiarrhythmic agent, has a rich history of development that transitioned from a quest for novel anesthetics to a targeted therapy for cardiac arrhythmias. This technical guide provides an in-depth exploration of the historical milestones, key experimental findings, and pivotal clinical trials that have defined our understanding of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Historical Development and Discovery

The journey of this compound's discovery began in 1966, rooted in a broad initiative to investigate the pharmacological effects of incorporating fluorine atoms into potential drug molecules.[1] The initial goal of this research program was the synthesis of new fluorinated organic agents with potential local anesthetic properties.[2]

The synthesis of this compound was first achieved in 1972.[2][3][4][5] Subsequent pharmacological evaluations, however, revealed its potent effects on cardiac conduction, leading to a strategic shift in focus from anesthesiology to cardiology.[1] This pivot was largely influenced by the advisement of pharmacologists who recognized its potential as an antiarrhythmic agent.[1] Following extensive preclinical and clinical development, this compound acetate received FDA approval on October 31, 1985, for the suppression and prevention of ventricular arrhythmias.[2][3][4][5]

Chemical Synthesis

The synthesis of this compound involves the formal condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with piperidin-2-ylmethylamine.[4] Several synthetic routes have been described in the literature. A common approach is outlined below.

Experimental Protocol: Synthesis of this compound

-

Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This key intermediate can be prepared from 2,5-dihydroxybenzoic acid through trifluoroethylation.

-

Amide Formation: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its acid chloride. This acid chloride is reacted with 2-(aminomethyl)piperidine to form the amide bond, yielding this compound. To improve selectivity and yield, alternative methods utilize activated esters of the benzoic acid derivative, which react selectively with the primary amino group of 2-(aminomethyl)piperidine.

-

Purification: The resulting this compound free base is then purified, often through recrystallization, to yield a white solid.

-

Salt Formation: For pharmaceutical use, the this compound free base is typically converted to its acetate salt by reacting it with glacial acetic acid in a suitable solvent like isopropanol, followed by precipitation and drying.

Mechanism of Action and Electrophysiological Properties

This compound is a potent blocker of the cardiac fast inward sodium channel, NaV1.5, which is responsible for the rapid depolarization (phase 0) of the cardiac action potential.[6] This blockade is characterized by slow association and dissociation kinetics, leading to a "use-dependent" or "rate-dependent" effect, where the channel-blocking effect is more pronounced at faster heart rates.[6]

In addition to its primary action on sodium channels, this compound has been shown to inhibit the ryanodine receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum.[6] This action is thought to contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[2]

Key Electrophysiological Effects

The electrophysiological effects of this compound have been extensively studied in various cardiac tissues. These effects are concentration-dependent and vary between different types of cardiac cells.

Table 1: Quantitative Electrophysiological Effects of this compound on Cardiac Tissues

| Parameter | Tissue | Species | This compound Concentration | Effect | Citation |

| Vmax (Phase 0 upstroke velocity) | Ventricular Muscle | Canine | 1 µg/mL | ↓ 52.5% | [1] |

| 10 µg/mL | ↓ 79.8% | [1] | |||

| Purkinje Fibers | Canine | 1 µg/mL | ↓ 18.6% | [1] | |

| 10 µg/mL | ↓ 70.8% | [1] | |||

| Action Potential Duration (APD) | Ventricular Muscle | Canine | 0.1 - 10.0 µg/mL | ↑ | [1][2] |

| Purkinje Fibers | Canine | 0.1 - 10.0 µg/mL | ↓ | [1][2] | |

| Atrial Muscle | Human | equimolar to therapeutic | ↑ (rate-dependent) | [7] | |

| Effective Refractory Period (ERP) | Ventricular Muscle | Canine | 0.1 - 10.0 µg/mL | ↑ | [1][2] |

| Purkinje Fibers | Canine | 0.1 - 1.0 µg/mL | ↓ | [2] | |

| 10.0 µg/mL | → (returned to control) | [2] |

Note: ↓ indicates a decrease, ↑ indicates an increase, and → indicates no significant change.

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of NaV1.5 channels, leading to a reduction in the fast inward sodium current (INa). This slows conduction velocity in the atria, ventricles, and His-Purkinje system. Its interaction with RyR2 channels modulates intracellular calcium handling.

Caption: this compound's dual mechanism of action on NaV1.5 and RyR2 channels.

Key Preclinical and Clinical Investigations

In Vitro Electrophysiology Studies

The fundamental electrophysiological properties of this compound were elucidated through in vitro studies on isolated cardiac tissues.

Experimental Protocol: In Vitro Cardiac Electrophysiology

-

Tissue Preparation: Hearts are excised from animal models (e.g., canine, rabbit, guinea pig). Specific tissues such as ventricular papillary muscles, Purkinje fibers, or atrial trabeculae are dissected and mounted in a tissue bath.

-

Superfusion: The tissue is superfused with a temperature-controlled, oxygenated Tyrode's solution.

-

Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.

-

Stimulation: The tissue is stimulated at varying frequencies using bipolar electrodes to assess rate-dependent effects.

-

Drug Application: this compound is added to the superfusate at various concentrations to determine its effects on action potential parameters (Vmax, amplitude, duration, resting membrane potential) and refractory periods.

Caption: Workflow for in vitro cardiac electrophysiology experiments.

Animal Models of Arrhythmia

Canine models have been instrumental in evaluating the antiarrhythmic and proarrhythmic potential of this compound.

Experimental Protocol: Canine Ventricular Arrhythmia Model

-

Model Creation: Ventricular arrhythmias are induced in dogs, often through methods like two-stage coronary ligation to create a myocardial infarction model, which serves as a substrate for re-entrant arrhythmias.

-

Electrophysiological Study: In vivo electrophysiological studies are performed using programmed electrical stimulation to induce and characterize ventricular tachycardia.

-

This compound Administration: this compound is administered intravenously, and its effects on the inducibility, rate, and morphology of ventricular arrhythmias are assessed.

-

Epicardial Mapping: Multielectrode arrays are used for epicardial mapping to study changes in conduction velocity and patterns of activation during arrhythmias.

The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark clinical trial that profoundly impacted the clinical use of this compound and other class I antiarrhythmic drugs.

Experimental Protocol: The Cardiac Arrhythmia Suppression Trial (CAST)

-

Objective: To test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (PVCs) with encainide, this compound, or moricizine after a myocardial infarction (MI) would reduce mortality.[8]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]

-

Patient Population: Patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had frequent PVCs (≥6 per hour).[8]

-

Procedure:

-

Open-Label Titration: Patients underwent an open-label dose-titration phase to identify an effective and tolerated dose of one of the active drugs.

-

Randomization: Patients who responded to treatment (≥80% reduction in PVCs) were randomized to receive either the active drug or a placebo.[10]

-

-

Primary Endpoint: Death from arrhythmia.[8]

-

Results: The trial was prematurely terminated for the encainide and this compound arms due to a statistically significant increase in mortality from arrhythmia and all-cause mortality in the active treatment groups compared to placebo.[9]

Table 2: Key Quantitative Outcomes of the CAST (Encainide and this compound Arms)

| Outcome | This compound/Encainide Group | Placebo Group | Relative Risk |

| Death from Arrhythmia | 33 of 730 patients (4.5%) | 12 of 725 patients (1.7%) | 2.64 |

| All-Cause Mortality | 56 of 730 patients (7.7%) | 22 of 725 patients (3.0%) | 2.53 |

Data adapted from the final report of the Cardiac Arrhythmia Suppression Trial.

Conclusion

The development of this compound represents a significant chapter in cardiovascular pharmacology. From its origins in fluorine chemistry to its establishment as a potent antiarrhythmic agent, the journey of this compound has been shaped by rigorous preclinical and clinical investigation. While its efficacy in suppressing a range of arrhythmias is well-documented, the findings of the CAST trial underscored the critical importance of patient selection and highlighted the potential for proarrhythmic effects in the setting of structural heart disease. The continued study of this compound's dual mechanism of action on both sodium and calcium channels offers ongoing insights into the complex electrophysiology of the heart and the nuanced management of cardiac arrhythmias. This guide provides a foundational technical overview for professionals dedicated to advancing the field of cardiovascular drug discovery and development.

References

- 1. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on contractile force and electrophysiological parameters in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. This compound-induced arrhythmia in canine ventricular epicardium. Phase 2 reentry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proarrhythmic actions of this compound in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]

Flecainide's Differential Effects on Atrial and Ventricular Myocardium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation in patients without structural heart disease. Its efficacy is largely attributed to its potent and use-dependent blockade of cardiac sodium channels (I_Na), which exhibits a notable preference for atrial over ventricular tissue. This atrial selectivity is crucial to its clinical utility, as it allows for the suppression of atrial arrhythmias with a lower risk of proarrhythmic events in the ventricles, a significant concern with many antiarrhythmic drugs. This technical guide provides an in-depth exploration of the basic research elucidating the differential effects of this compound on atrial and ventricular tissues, focusing on its interactions with key ion channels, the resulting electrophysiological consequences, and the experimental methodologies used to uncover these mechanisms.

Mechanism of Action: A Tale of Two Tissues

This compound's primary mechanism of action is the blockade of the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] The drug exhibits a high affinity for the open or activated state of the Na_v1.5 channel, the predominant sodium channel isoform in the heart.[1][2] This interaction is characterized by slow binding and unbinding kinetics, leading to a "use-dependent" or "rate-dependent" block. This means that this compound's blocking effect is more pronounced at faster heart rates, a key feature in its effectiveness against tachyarrhythmias like atrial fibrillation.[3][4]